Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Overview
Description
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is a chemical compound characterized by its molecular structure, which includes a pyrimidinyl group attached to an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate typically involves the reaction of 6-chloropyrimidin-4-ylamine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrimidinyl or aminoacetate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Amine derivatives or other reduced forms.
Substitution Products: Compounds with different substituents at specific positions on the pyrimidinyl or aminoacetate moieties.
Scientific Research Applications
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(6-methylpyrimidin-4-yl)amino]acetate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 2-[(6-fluoropyrimidin-4-yl)amino]acetate: Similar structure but with a fluorine atom instead of a chlorine atom.
Ethyl 2-[(6-bromopyrimidin-4-yl)amino]acetate: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Biological Activity
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and pharmacological contexts. This article aims to provide a detailed overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its structural components:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms, which is known for various biological activities.
- Chloro Substituent : The presence of a chlorine atom at the 6-position enhances the compound's reactivity and biological profile.
- Ethyl Acetate Group : This moiety contributes to the solubility and potential bioavailability of the compound.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to pyrimidine derivatives. Specifically, research has shown that various pyrimidine analogs exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
- Inhibition of COX Enzymes : this compound and its derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The inhibitory potency is often measured using half-maximal inhibitory concentration (IC50) values. For example, certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, such as carrageenan-induced paw edema assays, pyrimidine derivatives have shown significant anti-inflammatory effects. The effective doses (ED50) were reported to be similar or superior to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) .
Pharmacological Properties
The pharmacological activity of this compound extends beyond anti-inflammatory effects:
- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt cellular processes in microorganisms .
- Antiviral Potential : Research indicates that certain pyrimidine derivatives exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). The mechanism involves interference with viral replication processes .
- Cytotoxicity Studies : Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while exhibiting biological activity, the compound maintains a favorable therapeutic index .
Table 1: Inhibitory Potency of Pyrimidine Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | ED50 (Inflammation Model) |
---|---|---|---|
This compound | 0.05 ± 0.01 | 0.04 ± 0.01 | 9.17 μM |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | - |
Indomethacin | - | - | 9.17 μM |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema compared to control groups treated with saline.
Case Study 2: Antiviral Activity
A study investigating the antiviral effects of pyrimidine derivatives found that this compound inhibited HIV replication in vitro by targeting viral enzymes essential for replication.
Properties
IUPAC Name |
ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMDHGTCMKYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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